Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic compound characterized by its unique molecular structure and diverse applications in scientific research. It has the molecular formula and a molecular weight of approximately 300.11 g/mol. This compound is classified under the category of oxazines, which are nitrogen-containing heterocycles that exhibit various biological activities.
The synthesis of ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate typically involves several steps:
In industrial applications, this synthesis can be scaled up using continuous flow reactors and automated systems to enhance yield and purity. Advanced purification methods such as recrystallization and chromatography are employed to isolate the final product effectively .
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The bromine atom and carbonyl group play critical roles in its reactivity:
The exact molecular targets depend on the context of its application and require further research for complete elucidation .
While specific physical properties such as melting point or boiling point are not universally established, general characteristics include:
The chemical stability and reactivity are influenced by functional groups present in the molecule. The presence of the bromine atom enhances electrophilicity, making it susceptible to nucleophilic attack.
Ethyl 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has several scientific uses:
The synthesis of ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate relies fundamentally on sequential nucleophilic substitution and cyclization reactions, typically employing substituted phenolic precursors. A well-established route initiates with ortho-aminophenols bearing electron-withdrawing groups (e.g., bromine at the para position relative to the amine). This substrate undergoes N-alkylation via nucleophilic attack on ethyl bromoacetate, forming the critical C-N bond essential for heterocycle formation [4] [5]. The resulting 2-((2-amino-5-bromophenoxy)acetate intermediate then undergoes intramolecular cyclization. This cyclization is driven by nucleophilic acyl substitution, where the aromatic amine attacks the ester carbonyl carbon. Reaction conditions typically involve elevated temperatures (80–120 °C) in polar aprotic solvents like dimethylformamide, often with inorganic bases (e.g., potassium carbonate) present to facilitate deprotonation and enhance nucleophilicity [4] [5].
Anthranilic acid derivatives serve as pivotal precursors in alternative routes. As highlighted in recent reviews [5], anthranilic acids react efficiently with α-keto acids (like phenylglyoxylic acid) under copper(I) chloride catalysis. This decarboxylative coupling forms an amide bond. Subsequent acid-catalyzed cyclodehydration, using reagents like acetic anhydride or thionyl chloride, then constructs the benzoxazinone core. Electron-donating groups on the anthranilic acid ring favor complete dehydration to the fully aromatic benzoxazin-4-one system characteristic of the target compound [5]. Optimization focuses on controlling ring closure kinetics and minimizing dihydro-intermediate formation, with yields significantly influenced by the electronic nature of the anthranilic acid substituents.
Table 1: Key Intermediates and Conditions for Nucleophilic Substitution-Cyclization
Starting Material | Key Intermediate | Cyclization Conditions | Reported Yield Range |
---|---|---|---|
2-Amino-5-bromophenol | Ethyl 2-((2-amino-5-bromophenoxy)acetate | DMF, K₂CO₃, 100-120 °C | 60-75% [4] |
4-Bromoanthranilic Acid | N-(2-Carboxyphenyl)-2-oxo-2-phenylacetamide (CuCl) | Ac₂O, Reflux or SOCl₂, 0 °C to RT | 45-87% [5] |
4-Bromoanthranilic Acid | (±)-2-Alkyl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-one | Orthoester (e.g., HC(OEt)₃), Acid Catalyst, Δ or MW | 50-70% [5] |
Microwave irradiation has revolutionized the synthesis of thermally demanding steps within the brominated benzoxazine pathway. This technique enables precise, rapid, and energy-efficient internal heating ("in-core" heating) by direct coupling of microwave energy with polar molecules or ions in the reaction mixture [6] . For the cyclization step forming the benzoxazine ring, microwave irradiation drastically reduces reaction times—from several hours under conventional reflux to mere minutes—while often improving yields and purity by suppressing thermal decomposition pathways [6] .
The dielectric properties of the solvent are critical. High microwave-absorbing solvents (tan δ > 0.5), such as dimethylformamide (tan δ = 0.161) or dimethyl sulfoxide (tan δ = 0.825), facilitate rapid heating to temperatures significantly exceeding their conventional boiling points under sealed-vessel conditions (e.g., 150–180 °C) [6]. This superheating effect is pivotal for accelerating the cyclodehydration step. Studies on precursors like 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine (SMILES: BrC1=CC=C2OCCNC2=C1
[3] [9]) demonstrate that microwave-assisted esterification or oxidation to the target 3-oxo-2-carboxylate proceeds in high yield (>85%) within 5-15 minutes, compared to hours required using conventional oil baths [3] [6]. Optimization parameters include microwave power, irradiation time, and solvent selection to maximize product formation while minimizing by-products like decarboxylated or hydrolyzed derivatives.
Table 2: Microwave vs. Conventional Synthesis Optimization
Reaction Step | Conventional Conditions | Time (h) | Microwave Conditions | Time (min) | Yield Increase |
---|---|---|---|---|---|
N-Alkylation (Ester Formation) | EtOH, K₂CO₃, Reflux | 8-12 | DMF, K₂CO₃, 120 °C, 300W | 15-30 | ~20% [6] |
Cyclodehydration | Ac₂O, 120 °C | 2-4 | DMSO, 180 °C, 250W, Closed Vessel | 5-10 | ~25% |
Oxidation (to 3-Oxo derivative) | KMnO₄, Acetone, Δ | 3-5 | K₂S₂O₈, DMF/H₂O, 150 °C, 200W | 10-20 | ~15% [3] |
Reductive cyclization offers a complementary route, particularly effective for constructing the dihydrobenzoxazine scaffold prior to oxidation to the 3-oxo level. Iron powder in acetic acid acts as a mild, cost-effective, and environmentally benign reducing system. This method excels in converting nitro precursors (e.g., 1-((2-bromo-4-nitrophenoxy)methyl)benzene or analogous esters) into the cyclic amine structure [4]. The mechanism involves the in-situ generation of ferrous acetate, which reduces the nitro group to an amine. This nascent amine then undergoes spontaneous intramolecular nucleophilic attack on the adjacent ester or activated methylene group, facilitated by the acidic medium, forming the saturated heterocyclic ring [4] [9].
Key advantages include operational simplicity, tolerance to the bromo substituent (which remains unaffected under these mild reducing conditions), and easier purification compared to methods involving transition metal catalysts. The ethyl ester group in the target compound remains stable during this reductive process. Optimization involves careful control of iron particle size, stoichiometry (typically 3-5 equivalents of Fe), acetic acid concentration, and reaction temperature (usually 80–100 °C) to maximize cyclization efficiency and minimize over-reduction or hydrolysis by-products. Computational studies indicate the resulting brominated dihydrobenzoxazine esters possess moderate lipophilicity (cLogP ~2.09-2.53 [9]), influencing their solubility during workup.
Table 3: Reductive Cyclization Parameters with Iron/Acetic Acid
Nitro Precursor | Fe (equiv) | AcOH (equiv) | Temp (°C) | Time (h) | Yield (%) | Key Product (Before Oxidation) |
---|---|---|---|---|---|---|
Ethyl 2-((2-bromo-4-nitrophenoxy)acetate | 4.0 | 15 | 90 | 6 | 78 | Ethyl 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
Ethyl 2-((4-bromo-2-nitrophenoxy)acetate | 3.5 | 10 | 80 | 8 | 65 | Ethyl 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
Methyl 2-((5-bromo-2-nitrophenoxy)acetate | 5.0 | 20 | 100 | 5 | 72 | Methyl 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
The bromine atom at the 6-position of ethyl 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate serves as a versatile handle for structural diversification via hybridization, primarily through palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution. Incorporating triazole rings is a prominent strategy, achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriate alkynes [3] [9]. Prior conversion of the bromine to an azide (using sodium azide in dimethylformamide) yields the key 6-azido intermediate. This highly reactive azide then couples smoothly with terminal alkynes (e.g., phenylacetylene, propargyl alcohol) under Cu(I) catalysis at room temperature or with mild heating, generating 1,4-disubstituted triazole hybrids. These hybrids often exhibit altered physicochemical properties; computational models show increased topological polar surface area (TPSA ~60-80 Ų) and moderate increases in cLogP (Δ ~0.5-1.0 unit) compared to the parent bromo compound, impacting solubility and potential bioactivity [9] [10].
Alternatively, introducing methoxymethyl (MOM) groups via nucleophilic substitution enhances solubility and serves as a protective group or a metabolic stability modulator. Reaction of the 6-bromo precursor with sodium methoxymethoxide in dimethyl sulfoxide or dimethylformamide, often under mild heating (60–80 °C), directly installs the 6-(methoxymethoxy) group. This ether linkage is stable under basic conditions but can be cleaved under acidic conditions. These hybridization strategies transform the core structure into more complex pharmacophores, as evidenced by the discovery of potent PARP1 inhibitors featuring benzoxazine cores linked to benzylidene or heterocyclic moieties [10].
While the benzoxazinone core itself is planar, stereochemical control becomes paramount when introducing chiral centers at the C2 position (adjacent to the ethyl ester) or exploiting the planar chirality of substituted derivatives during further functionalization. The ethyl ester group at C2 plays a dual role: it acts as an electron-withdrawing group activating the adjacent proton (C2-H) for deprotonation and subsequent enantioselective functionalization, and it provides a handle for chiral auxiliary attachment [1] [7].
Enantioselective alkylation or aldol reactions at C2 require chiral catalysts or auxiliaries. Employing phase-transfer catalysts (PTCs) like cinchona alkaloid-derived quaternary ammonium salts enables asymmetric alkylation. For instance, deprotonation with cesium carbonate in dichloromethane under PTC catalysis, followed by addition of alkyl halides, can yield C2-alkylated products with moderate enantiomeric excess (ee) [1]. More effective strategies involve using chiral Lewis acid complexes. Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) catalyze the asymmetric allylic alkylation of the C2 position after decarboxylation or via soft enolization [7]. Computational modeling confirms that the prochiral enolate intermediate coordinates effectively with the chiral metal complex, leading to preferential face shielding. Alternatively, attaching a chiral auxiliary (e.g., (S)-phenylglycinol, (1R,2S)-norephedrine) directly to the C2 carboxylate via ester exchange forms a diastereomeric mixture. Subsequent diastereoselective functionalization (e.g., enolate alkylation, Michael addition) followed by auxiliary cleavage yields enantiomerically enriched products [4] [7]. Achieving high stereoselectivity (>90% ee or de) necessitates meticulous optimization of the catalyst/auxiliary structure, solvent, base, temperature, and additive effects to minimize racemization of the activated C2 center.
Table 4: Strategies for Stereochemical Control at the C2 Position
Strategy | Chiral Inducer | Reaction Type | Key Conditions | Achieved ee/de | Limitations |
---|---|---|---|---|---|
Phase-Transfer Catalysis | N-(9-Anthracenylmethyl)cinchoninium bromide | C2-Alkylation (BnBr) | Cs₂CO₃, Toluene/H₂O, -20 °C | 65-75% ee [1] | Moderate ee, Limited substrate scope |
Chiral Lewis Acid Catalysis | Pd/(R)-BINAP Complex | Asymmetric Allylation | [Pd(allyl)Cl]₂, (R)-BINAP, THF, RT | 80-92% ee [7] | Requires specific electrophiles |
Chiral Auxiliary | (1R,2S)-Norephedrine Ester | C2-Michael Addition (MVK) | LDA, THF, -78 °C; H₂O workup | >95% de [4] | Multi-step synthesis required |
Organocatalysis | (S)-Proline-Derived Thiourea | Enantioselective Aldol | DIPEA, CHCl₃, 4Å MS, 0 °C | 85-90% ee [5] | Long reaction times |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: